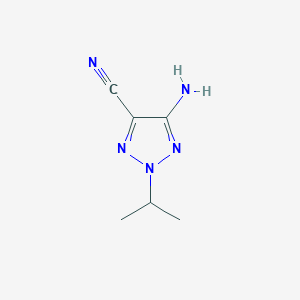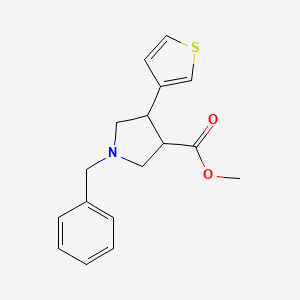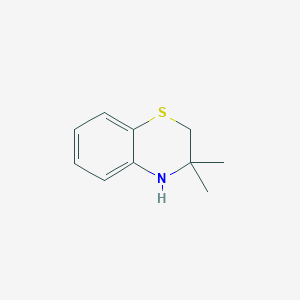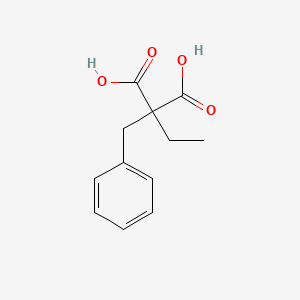
PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)- is an organic compound with a complex structure that includes both ester and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl(phenylmethyl)propanedioic acid typically involves the esterification of propanoic acid with benzyl alcohol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid, and the product is purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of ethyl(phenylmethyl)propanedioic acid may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as cesium-exchanged heteropoly acids on K-10 clay, has been explored to enhance the reaction rate and selectivity .
Types of Reactions:
Oxidation: PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives
Scientific Research Applications
PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl(phenylmethyl)propanedioic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)- can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with a similar structure but lacking the phenylmethyl group.
Methyl butyrate: Another ester with a different alkyl group.
Diethyl malonate: A related compound with two ester groups and similar reactivity .
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-benzyl-2-ethylpropanedioic acid |
InChI |
InChI=1S/C12H14O4/c1-2-12(10(13)14,11(15)16)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
ZXABGPBQPJYBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
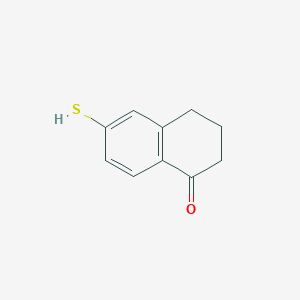
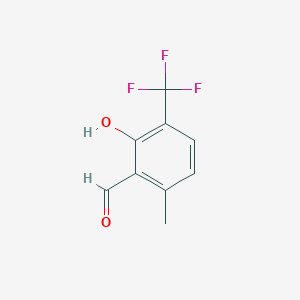
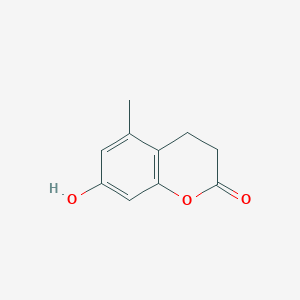
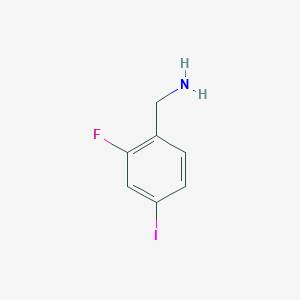
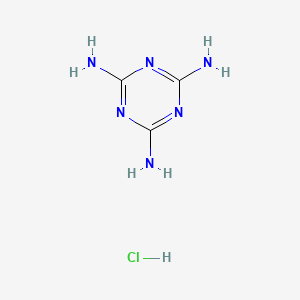
![4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2'-bipyridin]-6(1H)-one](/img/structure/B8639715.png)
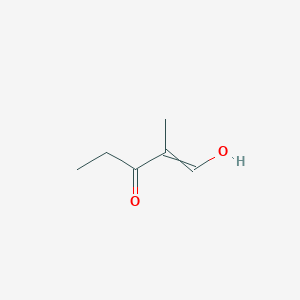
![4-[(4-Hydroxycyclohexyl)amino]-3-nitrobenzonitrile](/img/structure/B8639722.png)
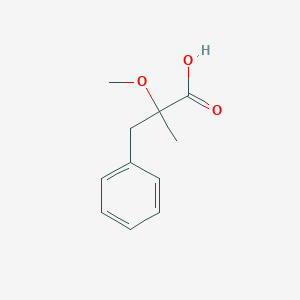
![N-[4-(Hydroxymethyl)benzyl]acetamide](/img/structure/B8639735.png)
![tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate](/img/structure/B8639750.png)
